Cas no 1040685-91-3 (N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine Chemical and Physical Properties
Names and Identifiers
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- N-{2-[2-(TERT-BUTYL)PHENOXY]ETHYL}-N-(3-PYRIDINYLMETHYL)AMINE
- [2-(2-tert-butylphenoxy)ethyl](pyridin-3-ylmethyl)amine
- N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine
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- MDL: MFCD10687518
- Inchi: 1S/C18H24N2O/c1-18(2,3)16-8-4-5-9-17(16)21-12-11-20-14-15-7-6-10-19-13-15/h4-10,13,20H,11-12,14H2,1-3H3
- InChI Key: BRYLMYUZWFQJSX-UHFFFAOYSA-N
- SMILES: O(CCNCC1C=NC=CC=1)C1C=CC=CC=1C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 287
- Topological Polar Surface Area: 34.2
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 031396-500mg |
N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine |
1040685-91-3 | 500mg |
$199.00 | 2023-09-09 |
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine
Professional Introduction to N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} and CAS No. 1040685-91-3
N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by the CAS number 1040685-91-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The presence of both Tert-butyl and 3-pyridinylmethyl functional groups makes it a versatile molecule for further chemical modifications and biological evaluations.
The compound's structure consists of an ethyl chain linked to a phenoxy group, which is further substituted with a Tert-butyl group, enhancing its lipophilicity and stability. The other nitrogen atom is connected to a 3-pyridinylmethyl group, contributing to its solubility in both polar and non-polar solvents. This dual functionality makes it an attractive candidate for drug design, particularly in the development of novel bioactive molecules.
In recent years, there has been growing interest in the synthesis and characterization of amine-based compounds for their potential roles in medicinal chemistry. N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} has been studied for its ability to interact with various biological targets, including enzymes and receptors. Its structural motif is reminiscent of known pharmacophores that exhibit significant pharmacological activity, making it a promising scaffold for further exploration.
The compound's synthesis involves multi-step organic reactions, including nucleophilic substitution, alkylation, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} is its potential as a lead compound in drug discovery. Preclinical studies have suggested that derivatives of this molecule may exhibit inhibitory effects on certain enzymes implicated in various diseases. For instance, modifications to the Tert-butyl and 3-pyridinylmethyl groups could lead to enhanced binding affinity and selectivity towards target proteins.
The compound's pharmacokinetic properties are also of great interest. The balance between lipophilicity and polarizability, influenced by the presence of the Tert-butyl and 3-pyridinylmethyl groups, plays a crucial role in determining its absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these properties is essential for developing molecules that can reach therapeutic levels in vivo while minimizing side effects.
In addition to its pharmaceutical potential, N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} has shown promise in material science applications. Its unique structure allows it to act as a building block for more complex polymers and coatings, where its ability to form stable interactions with other molecules is highly beneficial. These applications highlight the versatility of this compound beyond traditional medicinal chemistry.
The latest research in this field has focused on developing innovative methods for the functionalization of amine groups. Techniques such as transition-metal-catalyzed coupling reactions have enabled the introduction of diverse substituents while maintaining high regioselectivity. This progress has opened new avenues for designing molecules with tailored properties for specific applications.
The future direction of research on N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} includes exploring its role in modulating biological pathways relevant to neurological disorders. Preliminary data suggest that derivatives of this compound may interact with neurotransmitter receptors, offering potential therapeutic benefits for conditions such as depression and anxiety. Further studies are needed to validate these findings and translate them into clinical applications.
In conclusion, N-{2-[2-(Tert-butylphenoxy)ethyl]-N-(3-pyridinylmethylamine)} is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for further development as a lead molecule or functional material. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a vital role in advancing scientific knowledge and innovation.
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